molecular formula C14H22BNO2 B6310093 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester CAS No. 2096331-29-0

2,4,6-Trimethylpyridine-3-boronic acid pinacol ester

Cat. No.: B6310093
CAS No.: 2096331-29-0
M. Wt: 247.14 g/mol
InChI Key: FPAAOFNIKVNTFK-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered significant attention in the scientific community due to its unique physical and chemical properties. This compound is particularly valuable in organic synthesis, especially in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester typically involves the reaction of 2,4,6-trimethylpyridine with a boronic acid derivative in the presence of a catalyst. One common method is the reaction of 2,4,6-trimethylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism by which 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester exerts its effects is primarily through its role as a boronic acid derivative. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, followed by coupling with an electrophilic partner .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise control over reaction outcomes .

Properties

IUPAC Name

2,4,6-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-9-8-10(2)16-11(3)12(9)15-17-13(4,5)14(6,7)18-15/h8H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAAOFNIKVNTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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